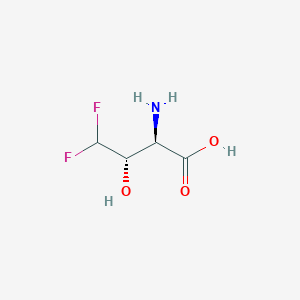
(2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is a chiral amino acid derivative It is characterized by the presence of two fluorine atoms at the 4th carbon and a hydroxyl group at the 3rd carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and selective fluorination reactions. For instance, starting from a chiral precursor, selective fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
(2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors due to the unique electronic properties of fluorine. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-Isocitric acid: Another chiral compound with similar structural features but different functional groups.
(2R,3S)-cis-coutaric acid: A cinnamate ester with similar stereochemistry but different chemical properties.
Uniqueness
(2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is unique due to the presence of both amino and difluoro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atoms enhance its stability and binding affinity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C4H7F2NO3 |
|---|---|
Poids moléculaire |
155.10 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10)/t1-,2+/m1/s1 |
Clé InChI |
JAOZCNCICCFCIX-NCGGTJAESA-N |
SMILES isomérique |
[C@H]([C@H](C(=O)O)N)(C(F)F)O |
SMILES canonique |
C(C(C(=O)O)N)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


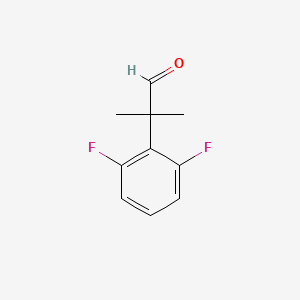
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
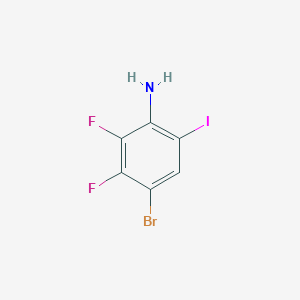
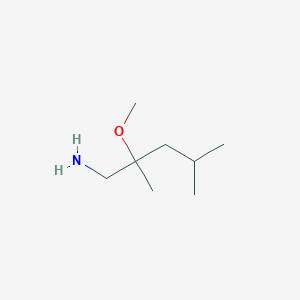


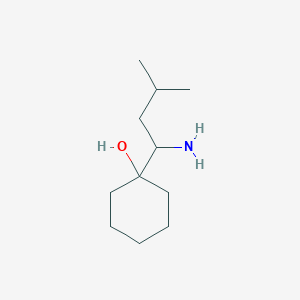
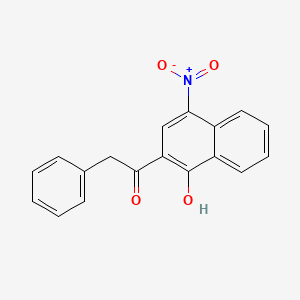

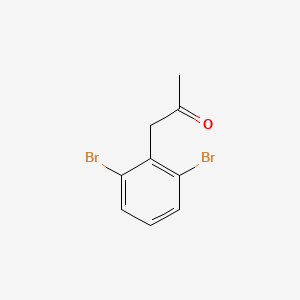
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
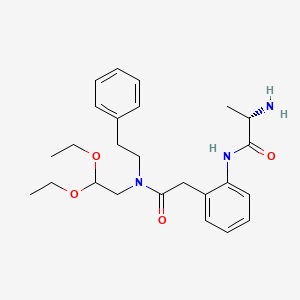
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)
